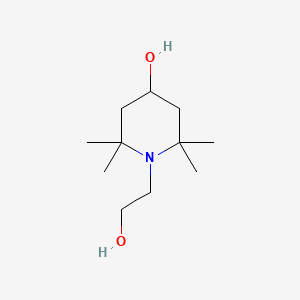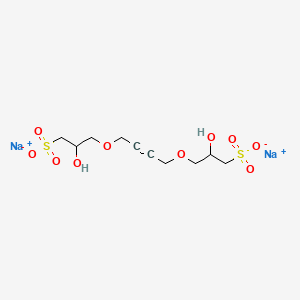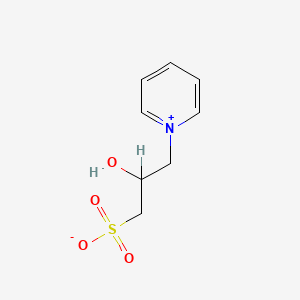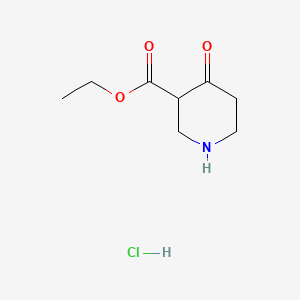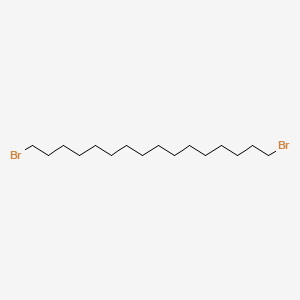
1,16-Dibromohexadecane
Vue d'ensemble
Description
1,16-Dibromohexadecane is a chemical compound with the CAS Number: 45223-18-5 . It has a molecular weight of 384.24 and its molecular formula is C16H32Br2 .
Molecular Structure Analysis
The molecular structure of 1,16-Dibromohexadecane is represented by the formula C16H32Br2 . This indicates that the molecule consists of 16 carbon atoms, 32 hydrogen atoms, and 2 bromine atoms .Physical And Chemical Properties Analysis
1,16-Dibromohexadecane has a density of 1.2±0.1 g/cm3 . Its boiling point is 397.8±10.0 °C . The compound has a molar refractivity of 91.6±0.3 cm3 , and a molar volume of 319.0±3.0 cm3 .Applications De Recherche Scientifique
Molecular Structure and Properties
Crystal and Molecular Structure of 1,16-Dibromohexadecane The crystal and molecular structure of 1,16-dibromohexadecane has been determined using X-ray diffraction, providing detailed insights into its empirical formula, monoclinic crystal system, and specific dimensions. The molecular skeleton of 1,16-dibromohexadecane is characterized by an all trans zigzag hydrocarbon chain. The crystal has a layered structure with alternating molecular axes directions in neighboring layers, resembling the arrangement of 1,16-hexadecanediol. This research sheds light on the impact of terminal groups on the crystal structure of α,ω-disubstituted n-alkanes (Kobayashi, Yamamoto, & Nakamura, 1995).
Chemical Synthesis and Radiochemistry
Synthesis of Radioactive 1,16-Dibromohexadecane Derivatives Research into the synthesis of 1-14C-17-iodoheptadecanoic acid involved a series of reactions starting from 1,16-hexadecanediol and leading to 1,16-diiodohexadecane. A substitution reaction introduced the 14C label, and subsequent steps yielded a product with specific radiochemical characteristics. This work is significant for advancing the methodology in radiochemistry, specifically in labeling and synthesizing complex organic compounds (Schultz, Machulla, & Feinendegen, 1989).
Biological and Environmental Interactions
Biodegradation of Hydrocarbons A study on Rhodococcus sp. EH831 highlighted the bacterium's capability to degrade hexane and a variety of other recalcitrant hydrocarbons. This research is essential in understanding the biodegradation pathways and environmental implications of hydrocarbon pollutants. While this study does not directly involve 1,16-dibromohexadecane, it provides a broader context on the environmental interactions of similar hydrocarbons and the microbial mechanisms involved in their degradation (Lee, Kim, Cho, Ahn, & Hwang, 2010).
Analytical and Material Science Applications
Protein Adsorption on Organic Surfaces A study explored the protein adsorption patterns on self-assembled alkanethiolate monolayers (SAMs), including 16-thiohexadecanol, by using infrared reflection-absorption spectroscopy (IRAS) and ellipsometry. This research is pivotal in understanding the interfacial properties of organic materials and their biological interactions, which has significant implications for the design of new biomaterials and the study of biomolecular interactions on surfaces (Tengvall, Lundström, & Liedberg, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
1,16-dibromohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBUFWEFKVFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334576 | |
| Record name | 1,16-Dibromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,16-Dibromohexadecane | |
CAS RN |
45223-18-5 | |
| Record name | 1,16-Dibromohexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



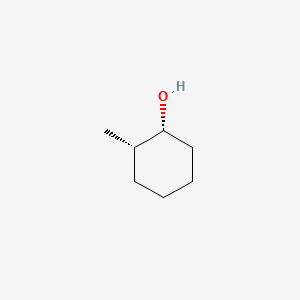
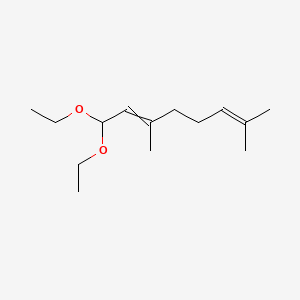
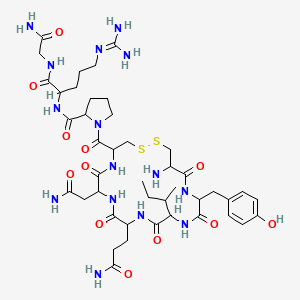
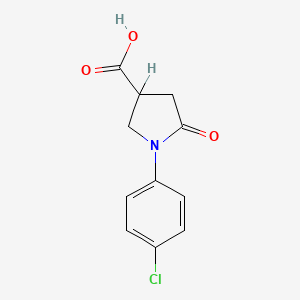
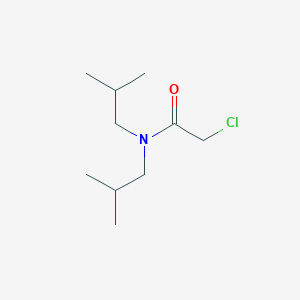
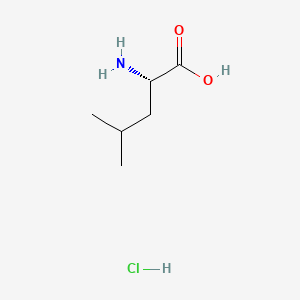
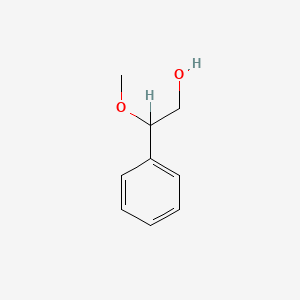
![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)
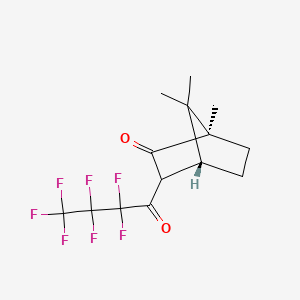
![Acetamide, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1584297.png)
